
1-(3-(4-Ethylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Ethylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the pharmaceutical industry due to its potential therapeutic properties. It is a urea derivative that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Soluble Epoxide Hydrolase (sEH) Inhibition : Urea derivatives have been extensively explored for their inhibitory effects on soluble epoxide hydrolase (sEH), a regulatory enzyme implicated in various diseases. A potent inhibitor, TPPU, demonstrates the utility of urea derivatives in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration through sEH inhibition. The metabolism and pharmacokinetic studies of TPPU in different species underline the significance of such compounds in translational research and potential clinical applications (Wan et al., 2019).
Antiproliferative Activity : Urea derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. For instance, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffolds exhibited promising inhibitory activities against a broad spectrum of human cancer cell lines, showcasing the potential of urea derivatives in cancer therapy research (Al-Sanea et al., 2018).
Neuropeptide Y (NPY) Y5 Receptor Antagonism : The synthesis and evaluation of phenylpiperazine derivatives, including urea compounds, have identified potent antagonists of the NPY Y5 receptor. These findings highlight the application of such molecules in studying and potentially treating conditions related to the NPY system, such as obesity and anxiety (Takahashi et al., 2006).
Material Science and Other Applications
Hydrogel Formation : Certain urea derivatives can form hydrogels in specific conditions, with the properties of these gels being tunable by various factors, including the identity of the anion. This ability to adjust the physical properties of gels has implications in drug delivery systems, tissue engineering, and other material science applications (Lloyd & Steed, 2011).
Corrosion Inhibition : Urea derivatives have also been evaluated for their efficiency as corrosion inhibitors, an application that could extend the lifespan of metals in acidic environments. This research area opens avenues for the development of more effective and environmentally friendly corrosion protection strategies (Mistry et al., 2011).
properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-23-11-13-24(14-12-23)10-6-9-21-20(27)22-17-15-19(26)25(16-17)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLDMITQUBIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

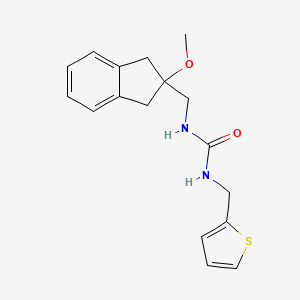
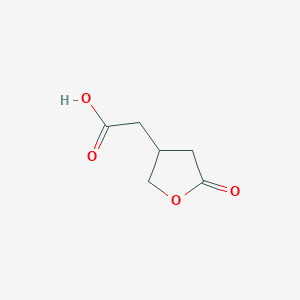
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
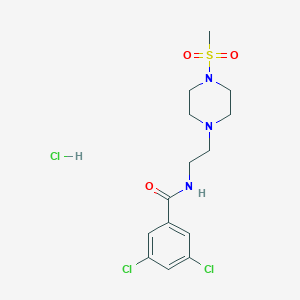
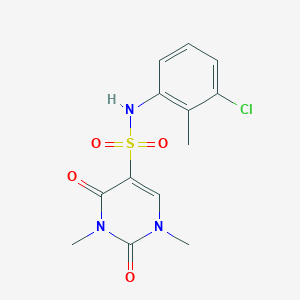
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)
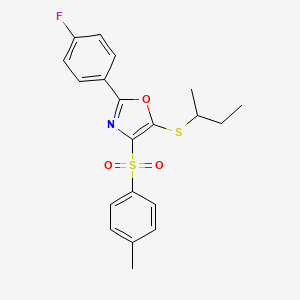
![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)
